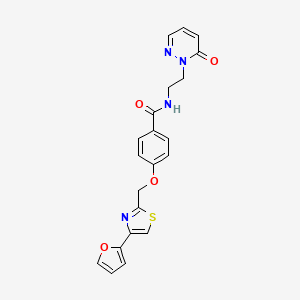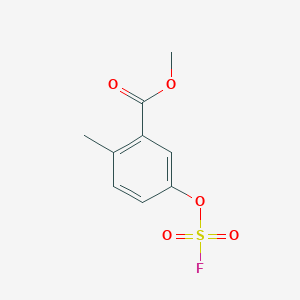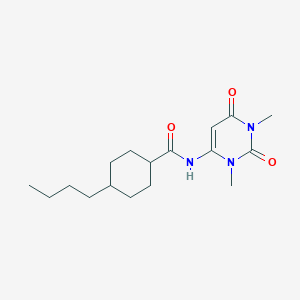
4-butyl-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-butyl-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)cyclohexanecarboxamide” is a complex organic molecule. It is related to a class of compounds known as musk ketones . Musk ketones are a type of aromatic compound that are often used in the fragrance industry due to their strong, musky scent .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. These include a butyl group, a cyclohexanecarboxamide group, and a 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl group . The presence of these groups likely contributes to the compound’s physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
One significant application of similar chemical compounds involves the synthesis of novel derivatives with potential antimicrobial activity. For instance, Ghorab et al. (2017) synthesized a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives displaying interesting antimicrobial properties against a range of Gram-positive and Gram-negative bacteria and fungi. The study highlighted compounds that exhibited higher activity compared to reference drugs, demonstrating the potential for developing new antimicrobial agents based on this chemical scaffold (Ghorab et al., 2017).
Heterocyclic Compound Synthesis
Another research application involves the synthesis of heterocyclic compounds. Bacchi et al. (2005) detailed the synthesis of various heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This method yielded tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, emphasizing the versatility of such compounds in organic synthesis and potential pharmaceutical applications (Bacchi et al., 2005).
Synthesis of Functionalized Amino Acid Derivatives
Kumar et al. (2009) synthesized a new series of functionalized amino acid derivatives evaluated for their cytotoxicity against human cancer cell lines. This research demonstrated the application of related chemical structures in the design of new anticancer agents, with certain compounds showing significant cytotoxicity, indicating their potential as leads for developing novel cancer therapies (Kumar et al., 2009).
Polymer Synthesis
Research by Hattori and Kinoshita (1979) involved the synthesis of polyamides containing uracil and adenine through reactions of dimethyl methylenesuccinate with uracil and adenine, followed by polycondensation with diamines. These polymers, with molecular weights ranging from about 1000–5000, were soluble in water, highlighting their potential applications in biomedical fields and material science (Hattori & Kinoshita, 1979).
Propiedades
IUPAC Name |
4-butyl-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-4-5-6-12-7-9-13(10-8-12)16(22)18-14-11-15(21)20(3)17(23)19(14)2/h11-13H,4-10H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGQIOXFZHMOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)cyclohexane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

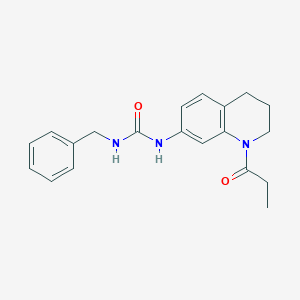

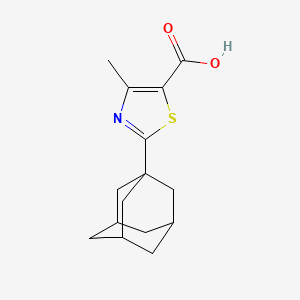
![Methyl 4-[[2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2753915.png)
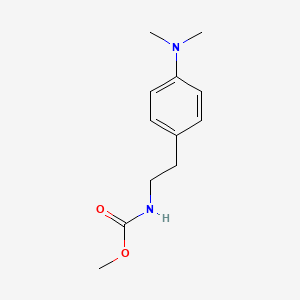
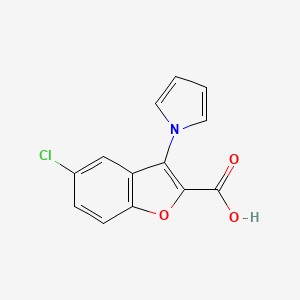
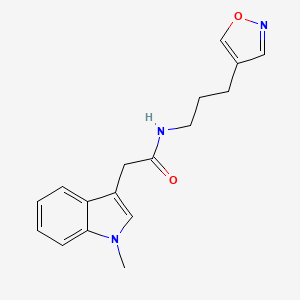
![3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2753924.png)
![3-[(2,4-Dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2753925.png)
![3-ethyl-N-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2753926.png)
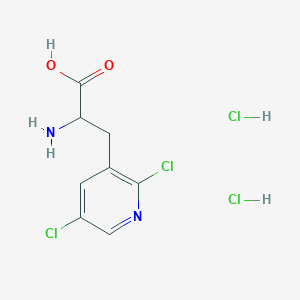
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate](/img/structure/B2753930.png)
